molecular formula C26H34ClN3O5S B3223532 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1219167-90-4

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No. B3223532
CAS RN: 1219167-90-4
M. Wt: 536.1 g/mol
InChI Key: QLPIJKMXBHGJTC-UHFFFAOYSA-N
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Description

Compounds with a benzo[d]thiazol-2-yl group are often used in the synthesis of various biologically active compounds . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, N-phenyl anthranilic acid was used in one study . The resulting intermediate compounds were then treated with other reagents to yield the final derivatives .


Molecular Structure Analysis

The structure of similar compounds is often analyzed using techniques like IR spectroscopy, 1H and 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve coupling reactions and treatment with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using techniques like IR spectroscopy, 1H and 13C NMR, and mass spectrometry .

Mechanism of Action

The mechanism of action of similar compounds often involves inhibition of certain enzymes. For example, some compounds showed high IC50 values for COX-1 inhibition .

Safety and Hazards

The safety and hazards associated with similar compounds would depend on their specific structures and biological activities. Some compounds may have potent biological activities and could be used as drugs .

Future Directions

Future research could involve the design and synthesis of new compounds with the benzo[d]thiazol-2-yl group, as well as further investigation of their biological activities .

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O5S.ClH/c1-17-7-8-18(2)24-22(17)27-26(35-24)29(10-6-9-28-11-13-34-14-12-28)25(30)19-15-20(31-3)23(33-5)21(16-19)32-4;/h7-8,15-16H,6,9-14H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPIJKMXBHGJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride
Reactant of Route 2
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride
Reactant of Route 4
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride
Reactant of Route 6
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride

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